molecular formula C8H13IN4O B13644530 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide

2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide

Cat. No.: B13644530
M. Wt: 308.12 g/mol
InChI Key: RQSRZJJWPPYQDJ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide is a compound that features a pyrazole ring substituted with an iodine atom

Preparation Methods

The synthesis of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide typically involves the reaction of 4-iodo-1H-pyrazole with 2-amino-2-methylbutanamide under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The iodine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN₃) or potassium cyanide (KCN).

Scientific Research Applications

2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets. The iodine atom on the pyrazole ring can form halogen bonds with target proteins, influencing their activity. Additionally, the amino group can participate in hydrogen bonding, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar compounds to 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide include:

    2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanamide: This compound has a bromine atom instead of iodine, which may result in different reactivity and binding properties.

    2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide: The presence of a chlorine atom can also influence the compound’s chemical behavior and interactions.

    2-Amino-4-(4-fluoro-1h-pyrazol-1-yl)-2-methylbutanamide: Fluorine substitution can lead to unique properties due to the high electronegativity of fluorine.

Properties

Molecular Formula

C8H13IN4O

Molecular Weight

308.12 g/mol

IUPAC Name

2-amino-4-(4-iodopyrazol-1-yl)-2-methylbutanamide

InChI

InChI=1S/C8H13IN4O/c1-8(11,7(10)14)2-3-13-5-6(9)4-12-13/h4-5H,2-3,11H2,1H3,(H2,10,14)

InChI Key

RQSRZJJWPPYQDJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1C=C(C=N1)I)(C(=O)N)N

Origin of Product

United States

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